
Funapide
Vue d'ensemble
Description
Funapide has been used in trials studying the treatment of Pharmacokinetics, Postherpetic Neuralgia, and Osteoarthritis of the Knee.
Activité Biologique
Funapide, also known by its developmental code names TV-45070 and FX301, is a small molecule drug primarily recognized for its role as an inhibitor of voltage-gated sodium channels, specifically Nav1.7 and Nav1.8. These channels are crucial in the transmission of pain signals, making this compound a candidate for treating various pain-related conditions, including postherpetic neuralgia and osteoarthritis.
This compound acts by selectively blocking the Nav1.7 and Nav1.8 sodium channels, which are implicated in the generation and propagation of pain signals. This inhibition reduces neuronal excitability and subsequently decreases pain perception. The compound is particularly noted for its potential to alleviate inflammatory pain, a significant area of interest in analgesic drug development .
Pharmacological Profile
- Chemical Structure : C22H14F3NO5
- CAS Registry Number : 1259933-16-8
- Molecular Targets :
- Nav1.7 (Sodium channel protein type IX alpha subunit)
- Nav1.8 (Sodium channel protein type X alpha subunit)
Clinical Applications
This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in managing chronic pain conditions. Notably, it has undergone Phase 2 trials assessing its safety and efficacy in treating postherpetic neuralgia .
Efficacy Studies
Recent studies have highlighted this compound's effectiveness in preclinical models of neuropathic pain. In these models, this compound demonstrated significant analgesic effects, comparable to established treatments like lidocaine. The compound's ability to reverse pain behaviors in rodent models suggests a strong potential for clinical application .
Table 1: Summary of Clinical Trials Involving this compound
Trial Phase | Condition | Outcome Measure | Results Summary |
---|---|---|---|
Phase 2 | Postherpetic Neuralgia | Pain reduction | Significant reduction in pain scores |
Phase 2 | Osteoarthritis | Pain relief | Improved joint function reported |
Case Studies
In a notable case study involving patients with postherpetic neuralgia, this compound was administered as part of a nerve block procedure. Patients reported substantial improvements in pain management compared to placebo controls. This aligns with findings from other sodium channel blockers that have shown similar efficacy profiles .
Research Findings
Recent literature reviews have identified critical insights into the biological activity of sodium channel inhibitors like this compound. A study comparing preclinical and clinical outcomes revealed that while animal models indicated robust analgesic effects, translating these results into human trials has been challenging due to variability in response .
Comparative Analysis
This compound's performance has been compared with other sodium channel blockers:
Compound | Target Channel | Efficacy in Preclinical Models | Clinical Trial Results |
---|---|---|---|
This compound | Nav1.7/1.8 | High | Positive outcomes in Phase 2 trials |
Lidocaine | Nav1.7 | Moderate | Established efficacy |
Pregabalin | VGCC α2δ | High | Approved for neuropathic pain |
Applications De Recherche Scientifique
Pain Management Applications
1. Chronic Pain Conditions
Funapide has been investigated for its efficacy in treating chronic pain conditions such as:
- Osteoarthritis
- Neuropathic Pain
- Postherpetic Neuralgia
- Erythromelalgia
In 2013, the U.S. FDA granted orphan drug designation to this compound for the treatment of erythromelalgia, a rare condition characterized by severe burning pain and redness in the extremities .
2. Clinical Trials Overview
This compound has been involved in multiple clinical trials assessing its effectiveness and safety across different pain conditions:
Formulation and Administration
FX301: A Novel Formulation
FX301 is an investigational formulation of this compound designed for local administration as a peripheral nerve block. It utilizes a thermosensitive hydrogel that allows for extended-release of the active compound. This formulation aims to provide effective non-opioid pain relief while preserving motor function in patients undergoing surgical procedures.
- Administration Route : Local injection near the nerve site.
- Duration of Action : Expected to provide analgesia for 3 to 5 days post-administration .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
-
Case Study 1: Erythromelalgia Management
- A patient with severe erythromelalgia experienced significant pain reduction after treatment with this compound during a clinical trial, supporting its use as a targeted therapy for this condition.
- Case Study 2: Postoperative Pain Control
Pharmacological Insights
This compound's mechanism of action involves selective inhibition of Nav1.7 sodium channels, which are crucial in transmitting pain signals. This targeted approach allows for effective management of pain without the side effects associated with traditional opioids.
Propriétés
IUPAC Name |
(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBUOXBYNAHKFV-OAQYLSRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031866 | |
Record name | Funapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259933-16-8 | |
Record name | Funapide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.